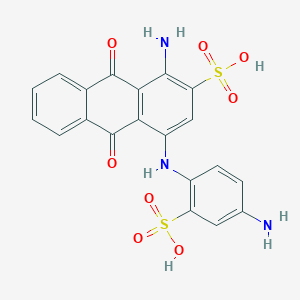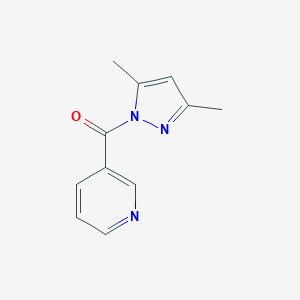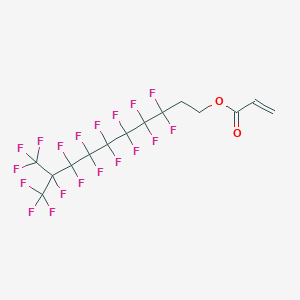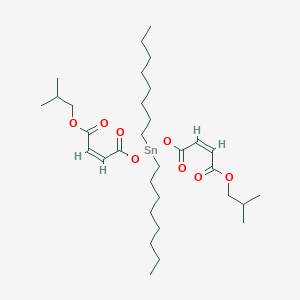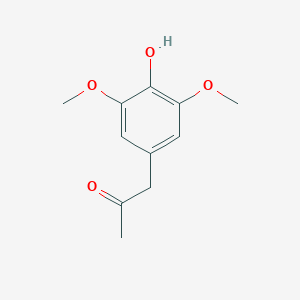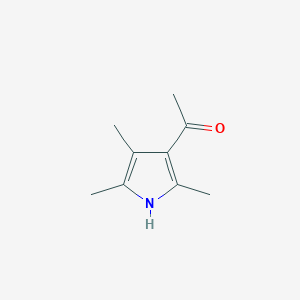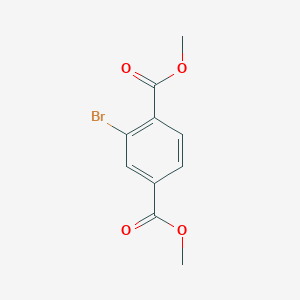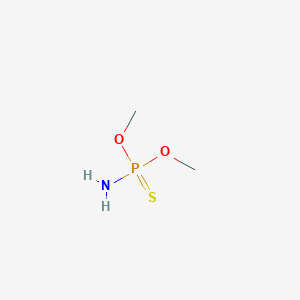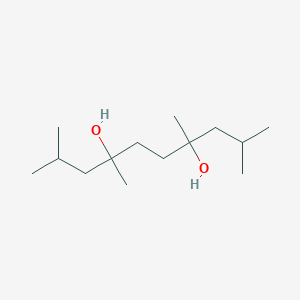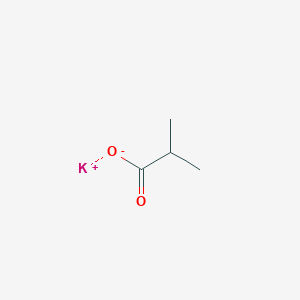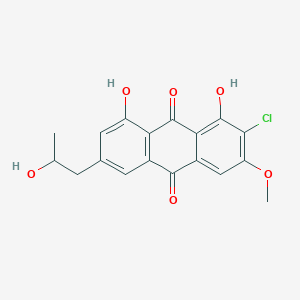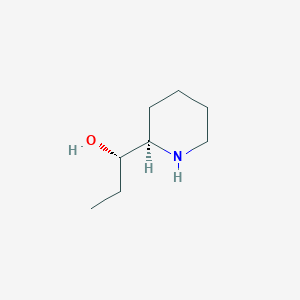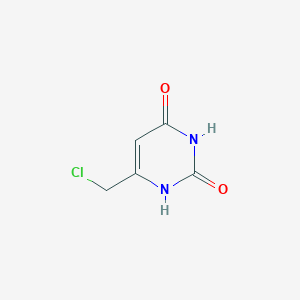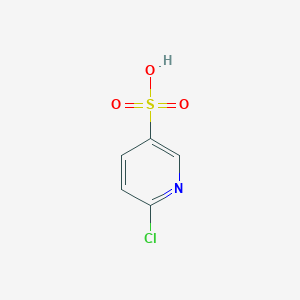
6-chloropyridine-3-sulfonic Acid
Vue d'ensemble
Description
6-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids, which are derivatives of pyridine with a sulfonic acid group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related sulfonic acid functionalized pyridinium compounds has been demonstrated through various methods. For instance, sulfonic acid-functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and characterized, showing its potential as a catalyst in organic synthesis . Similarly, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and used as an effective catalyst for condensation reactions . These methods typically involve the introduction of a sulfonic acid group into the pyridine ring, which can be achieved through direct sulfonation or through the use of sulfonic acid derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives related to 6-chloropyridine-3-sulfonic acid has been studied. For example, the crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide reveals a dihedral angle between the pyridine rings and specific hydrogen bonding patterns . Additionally, the crystal structure of 2,6-dimethyl-pyridine-3-sulfonic acid has been reported, providing insights into the molecular conformation and potential interactions of such compounds .
Chemical Reactions Analysis
Sulfonic acid functionalized pyridinium compounds have been shown to be versatile in promoting various chemical reactions. They have been used as catalysts in the synthesis of hexahydroquinolines , tetrasubstituted imidazoles , and tetrahydrobenzo[b]pyran derivatives . These reactions typically involve multi-component condensation or cyclocondensation processes, indicating the potential of 6-chloropyridine-3-sulfonic acid derivatives in facilitating similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid functionalized pyridinium compounds are influenced by the presence of the sulfonic acid group. These compounds often exhibit good thermal stability, as suggested by thermogravimetric analysis . The sulfonic acid group also imparts acidity to the molecule, which can be exploited in acid-catalyzed reactions. The solubility of these compounds in various solvents can vary, which is an important consideration in their application as catalysts or reagents in organic synthesis.
Applications De Recherche Scientifique
Application 1: Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides
- Summary of the Application : 6-chloropyridine-3-sulfonic Acid is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
- Methods of Application or Experimental Procedures : The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .
- Results or Outcomes : The methods developed led to the synthesis of previously unreported polysubstituted pyridine-3-sulfonic acids, their sulfonyl chlorides, and sulfonyl amides .
Application 2: Preparation of Pyridine-3-Sulfonic Acids
- Summary of the Application : 6-chloropyridine-3-sulfonic Acid is used in the preparation of pyridine-3-sulfonic acids . These acids are valuable compounds in electroplating, improving the deposition behavior of electroplating baths . They also serve as intermediates for the production of sulfonamides and other pharmaceuticals, as well as water-soluble reactive dyes .
- Methods of Application or Experimental Procedures : The process involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid . The process can be carried out using the crude 3-chloropyridine N-oxide, followed by direct further reaction of the pyridine-3-sulphonic acid N-oxide in the presence of Raney nickel in alkaline solution .
- Results or Outcomes : The process led to the preparation of pyridine-3-sulphonic acid free of heavy metal .
Application 3: Production of Heavy Metal-Free Pyridine-3-Sulfonic Acid
- Summary of the Application : 6-chloropyridine-3-sulfonic Acid is used in the production of heavy metal-free pyridine-3-sulfonic acid .
- Methods of Application or Experimental Procedures : The method involves the oxidation of 3-chloro-pyridine to 3-chloro-pyridine-N-oxide, substitution of the chlorine through a sulfonic acid group, and subsequent reduction to pyridine-3-sulfonic acid .
- Results or Outcomes : The method led to the production of heavy metal-free pyridine-3-sulfonic acid .
Propriétés
IUPAC Name |
6-chloropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWBQDPHGDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376519 | |
| Record name | 6-chloropyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-3-sulfonic Acid | |
CAS RN |
17624-08-7 | |
| Record name | 6-Chloro-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloropyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



